8-Bromo-2-chloro-6-nitroquinazolin-4-amine

Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

This poly-substituted quinazoline (C8H4BrClN4O2, MW 303.5) features 8-Br, 2-Cl, 6-NO2, and 4-NH2 groups for orthogonal reactivity: the 2-Cl undergoes selective SNAr, while the 8-Br enables cross-coupling for library synthesis. The 6-NO2 is a validated ABCG2 pharmacophore. A strategic building block for targeted kinase inhibitor programs.

Molecular Formula C8H4BrClN4O2
Molecular Weight 303.50 g/mol
Cat. No. B13032849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloro-6-nitroquinazolin-4-amine
Molecular FormulaC8H4BrClN4O2
Molecular Weight303.50 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)[N+](=O)[O-]
InChIInChI=1S/C8H4BrClN4O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(10)13-7(4)11/h1-2H,(H2,11,12,13)
InChIKeyWBLLJMVAROOENB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-chloro-6-nitroquinazolin-4-amine: A Key Intermediate for Targeted Heterocyclic Synthesis and Kinase Research


8-Bromo-2-chloro-6-nitroquinazolin-4-amine is a poly-substituted quinazoline derivative with the molecular formula C8H4BrClN4O2 and a molecular weight of 303.5 g/mol . This compound serves as a versatile advanced intermediate in medicinal chemistry, featuring a bromine atom at the 8-position, a chlorine at the 2-position, a nitro group at the 6-position, and a primary amine at the 4-position of the quinazoline core . The presence of these four distinct functional groups enables orthogonal and sequential chemical modifications, making it a strategic building block for constructing focused libraries of kinase inhibitors and other bioactive molecules .

8-Bromo-2-chloro-6-nitroquinazolin-4-amine: Why Generic Substitution Fails in Advanced Synthesis and Structure-Based Design


Substituting 8-Bromo-2-chloro-6-nitroquinazolin-4-amine with a simpler or mono-substituted analog is not scientifically viable for advanced research programs. The specific 8-bromo, 2-chloro, and 6-nitro substitution pattern provides a unique reactivity profile and is a structural motif with defined biological target engagement. For instance, the combination of a 2-halo and 4-amino group is a common core for kinase inhibitor scaffolds [1], while the 6-nitro group has been explicitly shown to confer extraordinary potency and selectivity for the ABCG2 transporter in related 2,4,6-substituted quinazoline series [2]. Removing the 8-bromo substituent, or using a different 2-halo group, would not only alter the chemical reactivity for subsequent derivatization but could also abolish a critical hydrophobic interaction or halogen bond essential for target binding, as established by structure-activity relationship studies across numerous quinazoline programs [1].

8-Bromo-2-chloro-6-nitroquinazolin-4-amine: A Quantitative Comparative Guide for Scientific Selection


Comparative Synthetic Utility: 8-Bromo-2-chloro-6-nitroquinazolin-4-amine vs. 2-Chloro-6-nitroquinazolin-4-amine

8-Bromo-2-chloro-6-nitroquinazolin-4-amine provides a distinct synthetic advantage over its debrominated analog, 2-chloro-6-nitroquinazolin-4-amine, by offering an additional orthogonal handle for late-stage diversification. The 8-bromo substituent is a key site for metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups without affecting the 2-chloro or 6-nitro moieties. In the context of building kinase inhibitor libraries, this allows for the rapid exploration of a vector that often occupies a hydrophobic back pocket, a critical determinant of potency and selectivity . The 2-chloro-6-nitroquinazolin-4-amine scaffold, lacking this 8-position handle, cannot access this same chemical space without a complex and low-yielding de novo synthesis [1].

Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

MAO-B Selectivity Profile: 8-Bromo-2-chloro-6-nitroquinazolin-4-amine vs. Class-level Quinazoline MAO Inhibitors

Based on binding data available in authoritative databases, 8-Bromo-2-chloro-6-nitroquinazolin-4-amine exhibits a measurable, albeit modest, inhibitory profile against human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while showing no significant inhibition of MAO-A (IC50 > 100,000 nM) [1]. This selectivity ratio (>5.9-fold for MAO-B over MAO-A) provides a defined starting point for medicinal chemistry efforts targeting MAO-B, a key enzyme in neurological disorders. In contrast, many unoptimized quinazoline derivatives display either potent, non-selective inhibition or no activity at all [2]. This compound's profile offers a clear, quantifiable baseline for SAR studies, allowing researchers to rationally improve potency through further derivatization at the 2-, 4-, or 8-positions.

Neuropharmacology Monoamine Oxidase Enzyme Inhibition

Potential as an ABCG2 Inhibitor Scaffold: The Critical Role of the 6-Nitro Group in 8-Bromo-2-chloro-6-nitroquinazolin-4-amine

The 6-nitro group in 8-Bromo-2-chloro-6-nitroquinazolin-4-amine is not an inert substituent; it is a critical pharmacophoric element for potent inhibition of the ABCG2 efflux transporter, a major cause of multidrug resistance in cancer. A landmark study on a series of 2,4,6-substituted quinazolines demonstrated that the introduction of a 6-nitro function led to 'extraordinarily potent' ABCG2 inhibitors that were highly selective over other MDR transporters like ABCB1 (P-glycoprotein) [1]. In that study, compounds with a 6-nitro group reversed MDR and sensitized cancer cells to chemotherapeutics like SN-38 and mitoxantrone at sub-micromolar concentrations [1]. While the specific 8-bromo-2-chloro derivative was not in that series, the presence of the 6-nitro group strongly infers that this compound possesses a privileged structure for targeting ABCG2 compared to non-nitro or 6-unsubstituted quinazoline analogs, which were significantly less potent or inactive in the same assays [1].

Cancer Pharmacology Multidrug Resistance ABC Transporter

Predicted Physicochemical Profile for CNS Drug Design: 8-Bromo-2-chloro-6-nitroquinazolin-4-amine vs. Central Nervous System Multiparameter Optimization (CNS MPO) Desirability

8-Bromo-2-chloro-6-nitroquinazolin-4-amine possesses a calculated partition coefficient (cLogP) of 2.54, which falls within the optimal range for CNS drug candidates (typically cLogP 2-4) . This physicochemical property is a key differentiator when selecting a starting scaffold for CNS drug discovery programs targeting kinases or other intracellular enzymes. The compound's moderate lipophilicity suggests a favorable balance between passive membrane permeability and low non-specific tissue binding. This contrasts with many simpler, less-substituted quinazoline building blocks, which may have cLogP values outside this desirable window, requiring additional optimization steps to achieve a suitable pharmacokinetic profile [1].

Medicinal Chemistry Computational Chemistry Drug Design

8-Bromo-2-chloro-6-nitroquinazolin-4-amine: Top Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis via Late-Stage Diversification

Use 8-Bromo-2-chloro-6-nitroquinazolin-4-amine as a core scaffold for the parallel synthesis of targeted kinase inhibitor libraries. The 8-bromo handle is specifically positioned for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl, heteroaryl, or amino substituents, a vector known to access the hydrophobic back pocket in many kinases [1]. The 4-amino group can be subsequently functionalized to modulate hinge-binding interactions, providing two independent diversification steps from a single, commercially available intermediate .

Hit-to-Lead Optimization for MAO-B Inhibitors

Employ 8-Bromo-2-chloro-6-nitroquinazolin-4-amine as a validated hit for structure-activity relationship (SAR) studies targeting MAO-B. The compound's established baseline activity (IC50 = 17,000 nM against MAO-B) and selectivity over MAO-A (>5.9-fold) provide a clear quantitative benchmark [2]. Systematic modification of the 2-chloro, 4-amino, and 8-bromo positions can be used to explore the enzyme's active site and improve potency toward low-nanomolar inhibition, leveraging the scaffold's favorable calculated physicochemical profile (cLogP = 2.54) for potential CNS applications .

Synthesis of ABCG2 Probes for Multidrug Resistance Research

Utilize 8-Bromo-2-chloro-6-nitroquinazolin-4-amine as a starting point for developing potent and selective ABCG2 inhibitors to study and reverse multidrug resistance in cancer. The 6-nitro group is a known critical pharmacophore for high-affinity ABCG2 binding and functional inhibition [3]. This compound can be further functionalized at the 2- and 4-positions to improve potency and metabolic stability, creating valuable chemical probes for investigating the role of ABCG2 in drug efflux and for potential combination therapy with standard chemotherapeutic agents [3].

Preparation of Advanced Building Blocks via Orthogonal Halogen Displacement

Exploit the differential reactivity of the 2-chloro and 8-bromo substituents on 8-Bromo-2-chloro-6-nitroquinazolin-4-amine to construct more complex, advanced intermediates. The 2-chloro group is more susceptible to nucleophilic aromatic substitution (SNAr) than the 8-bromo group, allowing for the selective introduction of amines, alcohols, or thiols at the 2-position without affecting the bromine atom [4]. This orthogonal reactivity provides a controlled, two-step diversification strategy that is not possible with analogs possessing a single halogen or identical halogen atoms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-chloro-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.